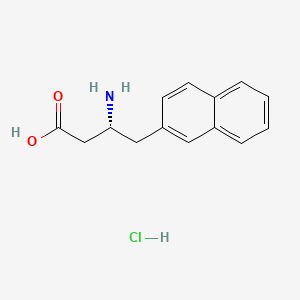

(S)-3-Amino-4-(naphthalen-2-yl)butanoic acid hydrochloride

Vue d'ensemble

Description

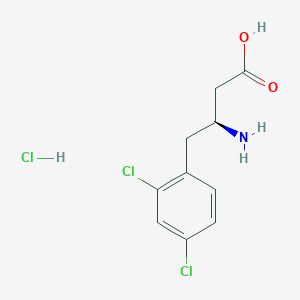

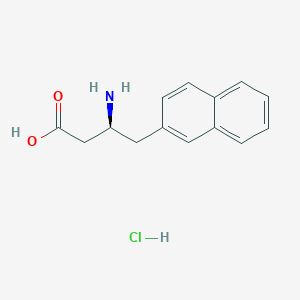

“(S)-3-Amino-4-(naphthalen-2-yl)butanoic acid hydrochloride” is a chemical compound with a molecular weight of 251.71 . It has a linear formula of C14H15NO2 . This compound contains a total of 33 bonds, including 18 non-H bonds, 12 multiple bonds, 4 rotatable bonds, 1 double bond, 11 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 aliphatic carboxylic acid, 1 aromatic secondary amine, and 1 hydroxyl group .

Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a naphthalene ring attached to a butanoic acid chain with an amino group . The presence of the naphthalene ring contributes to the aromaticity of the compound, while the butanoic acid chain provides carboxylic acid functionality .Physical and Chemical Properties Analysis

“this compound” is a white to off-white powder or crystals . It should be stored in a refrigerator .Applications De Recherche Scientifique

Overview

(S)-3-Amino-4-(naphthalen-2-yl)butanoic acid hydrochloride is a compound of interest in various fields of scientific research, particularly in the context of its structural and chemical properties. While direct studies specifically focusing on this compound in the literature are limited, research on related naphthalene derivatives and their applications can provide insights into its potential uses and significance in scientific research. Below, we explore the scientific applications of naphthalene derivatives and related compounds, reflecting on how this compound may fit into these research contexts.

Naphthalene Derivatives in Biomedical Research

Naphthalene derivatives, including compounds structurally related to this compound, have been extensively studied for their potential medicinal applications. For instance, heterocyclic naphthalimides, a group of naphthalene-based compounds, show extensive potential in medicinal applications, including anticancer, antibacterial, antifungal, antiviral, and anti-inflammatory activities. These compounds interact with various biological targets, such as DNA, enzymes, and receptors, demonstrating their versatility in biomedical research (Gong et al., 2016).

Environmental and Analytical Applications

Naphthalene and its derivatives have also been the subject of environmental studies, particularly concerning their biodegradation. Research indicates that microbial degradation is a major mechanism for the ecological recovery of sites contaminated with polycyclic aromatic hydrocarbons (PAHs), including naphthalene. Understanding the microbial pathways for naphthalene degradation can lead to enhanced bioremediation strategies for contaminated environments (Peng et al., 2008).

Polymer Science and Material Engineering

In the realm of polymer science and material engineering, naphthalene derivatives are investigated for their potential to improve material properties. For example, the incorporation of naphthalene units into polyesters can lead to materials with exceptional chemical resistance, low friction, and superior gas barrier properties. These characteristics are critical for developing advanced materials for various industrial applications (Ding et al., 2019).

Safety and Hazards

The safety data sheet for a related compound, naphthalene, indicates that it is flammable, suspected of causing cancer, and very toxic to aquatic life with long-lasting effects . Precautionary measures include avoiding release to the environment, wearing protective gloves/clothing/eye protection/face protection, and obtaining special instructions before use .

Mécanisme D'action

Target of Action

Similar compounds have been studied for their effects on the central nervous system

Mode of Action

It’s worth noting that similar compounds have shown neuroprotective effects in models of ischemia/reperfusion (i/r) brain injury . They appear to interact with their targets to inhibit apoptotic damage, modulate inflammation, scavenge free radicals, ameliorate oxidative stress, and improve the energy metabolism of the brain .

Biochemical Pathways

Related compounds have been shown to influence pathways related to inflammation, oxidative stress, and energy metabolism in the brain .

Result of Action

Similar compounds have been shown to have neuroprotective effects, including improved neurological deficits and reduced brain edema . They also appear to suppress I/R-induced apoptosis and attenuate I/R-induced inflammation and oxidative stress .

Propriétés

IUPAC Name |

(3S)-3-amino-4-naphthalen-2-ylbutanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2.ClH/c15-13(9-14(16)17)8-10-5-6-11-3-1-2-4-12(11)7-10;/h1-7,13H,8-9,15H2,(H,16,17);1H/t13-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWSJJEOZKOCDCT-ZOWNYOTGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)CC(CC(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C=C(C=CC2=C1)C[C@@H](CC(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60375847 | |

| Record name | (3S)-3-Amino-4-(naphthalen-2-yl)butanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60375847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

331847-01-9, 270063-39-3 | |

| Record name | 2-Naphthalenebutanoic acid, β-amino-, hydrochloride (1:1), (βS)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=331847-01-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3S)-3-Amino-4-(naphthalen-2-yl)butanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60375847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

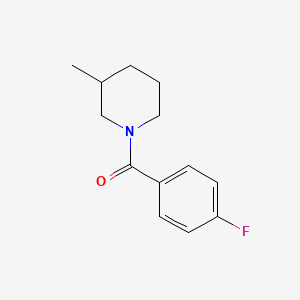

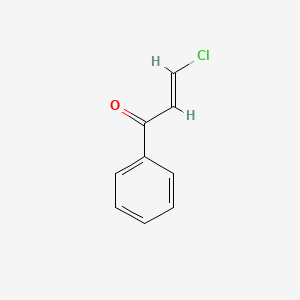

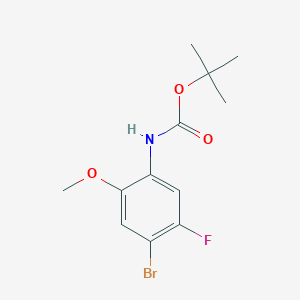

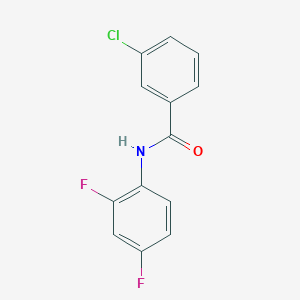

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.